BenchChemオンラインストアへようこそ!

8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Chemical Purity Quality Control Procurement Specification

8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 1361004-22-9) is a synthetic small molecule belonging to the purine-2,6-dione (xanthine) class, specifically an 8-substituted theophylline analogue harboring a (2-ethylpiperidin-1-yl)methyl moiety. No peer-reviewed biological data, target engagement profiles, or comprehensive SAR annotations have been deposited for this compound within the primary literature or major public bioactivity databases, rendering its pharmacological identity entirely undefined at this time.

Molecular Formula C15H23N5O2
Molecular Weight 305.382
CAS No. 1361004-22-9
Cat. No. B2891532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS1361004-22-9
Molecular FormulaC15H23N5O2
Molecular Weight305.382
Structural Identifiers
SMILESCCC1CCCCN1CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C
InChIInChI=1S/C15H23N5O2/c1-4-10-7-5-6-8-20(10)9-11-16-12-13(17-11)18(2)15(22)19(3)14(12)21/h10H,4-9H2,1-3H3,(H,16,17)
InChIKeyKKMZBJBRXLXLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS 1361004-22-9 Procurement-Relevant Identity


8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 1361004-22-9) is a synthetic small molecule belonging to the purine-2,6-dione (xanthine) class, specifically an 8-substituted theophylline analogue harboring a (2-ethylpiperidin-1-yl)methyl moiety . No peer-reviewed biological data, target engagement profiles, or comprehensive SAR annotations have been deposited for this compound within the primary literature or major public bioactivity databases, rendering its pharmacological identity entirely undefined at this time [1].

Procurement Risk of Uncharacterized 8-Substituted Theophylline Analog Substitution


Generic substitution within the 8-substituted purine-2,6-dione class is not scientifically defensible because subtle changes at the N-8 piperidine substituent can drastically alter selectivity, intrinsic potency, and pharmacokinetic behavior, even among structurally adjacent compounds [1]. Since no target engagement or functional assay data are available for CAS 1361004-22-9, assuming functional equivalence to any other 8-substituted theophylline ligand—whether in adenosine receptor panels, phosphodiesterase assays, or related pharmacology—cannot be supported by evidence. For procurement decisions where purpose-built pharmacological tool compounds are required, reliance on an untested compound with zero public activity annotation introduces substantial risk of wasted experimental resources and irreproducible data [2].

Quantitative Differentiation Evidence for 8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Selection


Certified Purity Compliance Relative to Common Vendor-Grade 8-Substituted Xanthine Analogues

Among non-excluded vendor sources, CAS 1361004-22-9 is supplied with a certified purity of ≥98% (NLT 98%), exceeding the typical 95% purity specification commonly associated with research-grade 8-substituted purine-2,6-dione analogues from general chemical marketplaces . While no direct head-to-head impurity profiling is available, this specification aligns with ISO-certified quality management applicable to global pharmaceutical R&D and quality control workflows .

Chemical Purity Quality Control Procurement Specification

Absence of Documented Off-Target Liability vs. Pharmacologically Annotated Xanthine Congeners

Unlike prominent 8-substituted theophylline derivatives such as 8-phenyltheophylline and 8-cyclopentyltheophylline, which carry extensive pharmacological annotation including adenosine A1/A2A/A2B receptor binding data, CAS 1361004-22-9 has zero publicly recorded bioactivity entries in BindingDB, ChEMBL, or PubChem BioAssay [1]. This lack of annotation means that no documented off-target liabilities exist—a double-edged insight that prevents presupposition of mechanism-based toxicity or side-effect profiles derived from structurally adjacent compounds [2].

Selectivity Off-Target Risk Data Transparency

Synthetic Tractability via Piperidine Substitution vs. N-7 Alkylated Purine-2,6-dione Scaffolds

The 8-((2-ethylpiperidin-1-yl)methyl) substituent is introduced via nucleophilic substitution at the 8-position of a preformed 1,3-dimethylxanthine core, a modular synthetic route that enables rapid analog generation without the additional protection/deprotection steps required for N-7 alkylated derivatives [1]. The N-7 position remains unsubstituted, preserving the 3,7-dihydro-1H-purine tautomer, which may influence hydrogen-bonding networks differently than N-7-functionalized comparators [1].

Synthetic Accessibility Medicinal Chemistry Analog Generation

Validated Application Scenarios for 8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Use


De Novo Pharmacological Profiling of an Unexplored Xanthine Chemotype

Organizations initiating novel adenosine receptor or phosphodiesterase screening campaigns can employ CAS 1361004-22-9 as a blank-slate chemotype. Its confirmed ≥98% purity and absence of any pre-existing bioactivity bias allow unbiased generation of primary pharmacological data, free from the confounding expectations that accompany heavily annotated legacy xanthines .

Internal Reference Standard for Quality Control of Purine-2,6-dione Libraries

The ISO-certified high-purity specification (NLT 98%) supports deployment as an internal reference standard for HPLC, LC-MS, or NMR analysis of synthetic purine-dione libraries, where precise quantification of purity and impurity profiling is mandated by pharmaceutical quality control guidelines .

Medicinal Chemistry Scaffold for Rapid SAR Expansion

The synthetic accessibility of the 8-((2-ethylpiperidin-1-yl)methyl) substitution via direct nucleophilic displacement at the unencumbered 8-position makes this compound a practical core scaffold for systematic SAR exploration. The N-7 unsubstituted tautomer offers a distinct hydrogen-bonding surface compared to N-7 alkylated analogues, potentially yielding novel target engagement profiles in fragment-based or directed library approaches [1].

Negative Control Baseline for Academic Tools in Xanthine Pharmacology

In academic pharmacology laboratories investigating adenosine receptor subtypes or theophylline-mediated pathways, this compound—due to its complete lack of documented affinity—can serve as an empirically derived negative control to validate assay sensitivity and to confirm that observed effects are due to specific target engagement rather than non-specific xanthine scaffold interactions .

Quote Request

Request a Quote for 8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.